![molecular formula C6H3ClINO2 B1603472 1-Chloro-3-iodo-2-nitrobenzene CAS No. 937601-42-8](/img/structure/B1603472.png)
1-Chloro-3-iodo-2-nitrobenzene
Overview
Description
1-Chloro-3-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 . It is a solid substance and has a molecular weight of 283.45 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the chlorine atom is at the 1st position, the iodine atom is at the 3rd position, and the nitro group is at the 2nd position.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds of similar structure are known to undergo nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Scientific Research Applications
Electron Attachment and Dissociative Reactions
Research into the behavior of nitrobenzene derivatives under electron attachment and dissociative reactions provides insight into their potential uses in materials science and environmental remediation. Studies have investigated the mechanisms of electron transmission, dissociative electron attachment, and negative ion mass spectrometry in chlorine-substituted nitrobenzene derivatives, highlighting the formation of long-lived negative ions and suggesting applications in designing materials with specific electronic properties (Asfandiarov et al., 2007).
Isotopic Abundance in Chemical Synthesis
Investigations into the isotopic abundance ratios in nitrobenzene derivatives have implications for chemical synthesis, especially in the production of pharmaceuticals, dyes, and agricultural chemicals. By examining the impact of biofield energy treatment on isotopic abundance ratios, researchers have explored the potential to alter physical, chemical, and thermal properties, which could lead to innovative methods for synthesizing industrially important chemicals (Trivedi et al., 2016).
Electrochemical Generation and Study of Free Radicals
The electrochemical generation of free radicals from nitrobenzene derivatives offers insights into their reactivity and potential applications in organic synthesis and environmental chemistry. Studies have detailed the preparation and characterization of nitrobenzene anion radicals, with implications for understanding the electrochemical behavior of nitrobenzene derivatives and their applications in synthesizing new materials and in pollution remediation processes (Geske & Maki, 1960).
Environmental Remediation
Research into the reduction of nitroaromatic compounds by zero-valent iron has revealed potential applications in environmental remediation, specifically in the degradation of groundwater contaminants. This work demonstrates the feasibility of using iron metal for the reductive transformation of nitrobenzene derivatives, which could be applied to the cleanup of polluted water sources (Agrawal & Tratnyek, 1996).
Analytical and Sensing Applications
The development of electrochemical sensors based on nitrobenzene derivatives for detecting environmental pollutants showcases their potential in analytical chemistry. Research focusing on the synthesis and application of nanohybrids for sensitive detection of chlorinated nitrobenzene compounds highlights the role these derivatives could play in monitoring and managing environmental pollution (Kingsford et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-Chloro-3-iodo-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is particularly stable due to its aromaticity .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions can lead to the formation of various benzene derivatives , which can participate in numerous biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may have low bioavailability if not properly formulated
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially modify the structure of aromatic compounds within cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, it’s important to prevent the dispersion of dust from this compound to avoid potential health hazards .
Safety and Hazards
1-Chloro-3-iodo-2-nitrobenzene is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloro-3-iodo-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRLPIZQDPPPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594716 | |
Record name | 1-Chloro-3-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937601-42-8 | |
Record name | 1-Chloro-3-iodo-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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